3-Aminopent-4-enoic acid
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Overview
Description
Synthesis Analysis
APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.Molecular Structure Analysis
The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .Scientific Research Applications
Synthesis and Structural Analysis
3-Aminopent-4-enoic acid serves as a foundational compound in the synthesis and structural analysis of various organic molecules. Its derivatives and related compounds have been extensively studied for their molecular structures and bonding characteristics. For instance, the structural investigation of N-Phenylmaleamic acid, a compound closely related to 3-aminopent-4-enoic acid, revealed planar molecules linked by hydrogen bonds, showcasing the intricate intermolecular interactions (K. Lo & S. Ng, 2009). Similarly, the synthesis of γ-fluorinated α-amino acids, including derivatives of 3-aminopent-4-enoic acid, highlights its utility in producing compounds with potential biological activities (K. Laue et al., 2000).
Biochemical Applications
In biochemical research, 3-aminopent-4-enoic acid and its analogs are pivotal in developing biosynthetic pathways for valuable compounds. A notable application is the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli, demonstrating the compound's role in producing biologically active molecules (Haoran Zhang & G. Stephanopoulos, 2016). Furthermore, the unusual beta-vinyl effect observed in biotransformations of 3-arylpent-4-enoic acids underscores the unique biochemical properties that can be harnessed for synthesizing enantiopure compounds (Ming Gao et al., 2006).
Material Science and Sensing
In material science, derivatives of 3-aminopent-4-enoic acid contribute to the development of novel materials with specific functional properties. For instance, a luminescent Tb-MOF material, synthesized using a compound structurally similar to 3-aminopent-4-enoic acid, demonstrates selective ion detection and vapor sensing capabilities, showcasing the material's potential in environmental monitoring and chemical sensing (Di-Ming Chen et al., 2017).
Peptide Synthesis
The molecule is also instrumental in peptide and pseudopeptide synthesis, as illustrated by the microwave-assisted preparation of cyclic pseudopeptides using cis-5-aminopent-3-enoic acid (cis-Apa) as a linker. This approach enables the efficient synthesis of macrocyclic peptidomimetics, highlighting the versatility of 3-aminopent-4-enoic acid derivatives in designing bioactive molecules (A. Baron et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-aminopent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDXWYBYQUVMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopent-4-enoic acid |
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